molecular formula C6H12BrF B1594414 1-Bromo-6-fluorohexane CAS No. 373-28-4

1-Bromo-6-fluorohexane

Cat. No.: B1594414
CAS No.: 373-28-4
M. Wt: 183.06 g/mol
InChI Key: CNCUKGDUDOASDV-UHFFFAOYSA-N
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Description

Significance of Halogenated Alkanes in Contemporary Organic Chemistry

Halogenated alkanes, or haloalkanes, are hydrocarbons in which one or more hydrogen atoms have been substituted by a halogen. studysmarter.co.ukpressbooks.pub These compounds are pivotal in a multitude of chemical transformations and industrial processes. Their significance stems from the unique properties conferred by the halogen substituent. The high electronegativity of halogens creates a polar carbon-halogen bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. chemguide.co.uk This reactivity is fundamental to a wide array of substitution and elimination reactions, making haloalkanes versatile starting materials and intermediates in organic synthesis. cymitquimica.comwikipedia.org

Overview of Dihaloalkanes with Divergent Halogen Substituents

Dihaloalkanes containing two different halogen atoms, such as 1-Bromo-6-fluorohexane, present a fascinating area of study. The differential reactivity of the carbon-halogen bonds provides a powerful tool for selective chemical transformations. The carbon-bromine bond is generally more reactive and susceptible to nucleophilic substitution and the formation of Grignard reagents compared to the more robust carbon-fluorine bond. smolecule.com

A comparable compound, 1-bromo-6-chlorohexane (B1265839), which features a chlorine atom instead of fluorine, also serves as a key intermediate in organic synthesis. smolecule.com The presence of two different halogens allows for stepwise reactions, where one halogen can be selectively displaced while the other remains intact for subsequent transformations. This orthogonal reactivity is highly desirable in the construction of complex molecular architectures. For example, the bromine atom in 1-bromo-6-chlorohexane can be used to form a Grignard reagent, which can then participate in carbon-carbon bond-forming reactions, leaving the chloro group available for later functionalization. smolecule.com

Research Trajectories for this compound: A Multi-Disciplinary Perspective

The unique structural attributes of this compound have positioned it as a valuable building block across several scientific disciplines. Its primary application lies in its role as a synthetic intermediate. solubilityofthings.comlookchem.com

In medicinal chemistry , the incorporation of fluorine into bioactive molecules is a widely employed strategy to enhance pharmacological properties. This compound serves as a key reagent for introducing a fluorohexyl moiety into potential drug candidates, which can improve their metabolic stability and bioavailability. chemimpex.com

In materials science , the compound is utilized in the synthesis of specialized polymers and advanced materials. chemimpex.com The presence of fluorine can impart desirable properties such as increased thermal stability and chemical resistance to the resulting materials. chemimpex.com

In the field of agrochemicals , this compound is used in the development of new pesticides and herbicides. chemimpex.com The introduction of the fluorinated chain can enhance the biological activity and selectivity of these agricultural products. chemimpex.com

Furthermore, researchers utilize compounds like this compound to study the behavior and degradation pathways of fluorinated compounds in various environmental settings. chemimpex.com The stability and reactivity profile of this compound make it an attractive tool for exploring new chemical pathways and fostering innovation. chemimpex.com

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₂BrF
Molecular Weight 183.06 g/mol chemimpex.com
CAS Number 373-28-4 chemimpex.com
Appearance Colorless to pale yellow liquid solubilityofthings.com
Boiling Point 68 °C at 11 mmHg chemimpex.com
Density Approximately 1.29 g/cm³ chemimpex.com
Solubility Low solubility in water; soluble in organic solvents like ether and acetone. solubilityofthings.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-6-fluorohexane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12BrF/c7-5-3-1-2-4-6-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCUKGDUDOASDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCBr)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190750
Record name Hexane, 1-bromo-6-fluoro-
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Molecular Weight

183.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

373-28-4
Record name 1-Bromo-6-fluorohexane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexane, 1-bromo-6-fluoro-
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Record name Hexane, 1-bromo-6-fluoro-
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Record name 1-Bromo-6-fluorohexane
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Advanced Synthetic Methodologies for 1 Bromo 6 Fluorohexane and Analogues

Strategies for Regioselective Halogenation in Hexane (B92381) Derivatives

Achieving regioselectivity in the halogenation of alkanes is a fundamental challenge in organic synthesis. For a linear alkane like hexane, the terminal (C1/C6) and internal (C2/C3) C-H bonds exhibit different reactivities.

Free-radical halogenation of alkanes often produces a mixture of isomeric products. unacademy.comlibretexts.org For instance, the chlorination of propane (B168953) yields both 1-chloropropane (B146392) and 2-chloropropane. libretexts.org However, bromination tends to be more selective. Photocatalytic methods using N-bromosuccinimide (NBS) can favor allylic bromination, while radical bromination of alkanes with bromine (Br₂) under UV light can selectively yield 1-bromoalkanes by exploiting the reactivity of primary C-H bonds.

For fluorination, direct C-H fluorination of unactivated alkanes is particularly challenging. Photocatalytic approaches have been developed that can selectively fluorinate 3° and 2° C-H bonds, but terminal C-H bond fluorination remains difficult. ucl.ac.uk Therefore, the synthesis of terminally difunctionalized compounds like 1-bromo-6-fluorohexane typically relies on precursor-based methods rather than direct, sequential halogenation of hexane.

A summary of regioselective halogenation strategies is presented below.

Halogenation StrategyReagents/ConditionsSelectivityApplication
Radical Bromination Br₂, UV light or radical initiatorFavors substitution at the most substituted carbon, but can be selective for primary C-H bonds under certain conditions.Synthesis of bromoalkanes from alkanes.
Allylic Bromination N-Bromosuccinimide (NBS)Highly selective for the allylic position in alkenes. libretexts.orgIntroduction of bromine adjacent to a double bond.
Photocatalytic C-H Fluorination Photocatalyst, Fluorinating AgentGenerally favors 3° > 2° >> 1° C-H bonds. ucl.ac.ukDirect fluorination of complex molecules.
Enzymatic Halogenation Halogenase EnzymesCan exhibit high regioselectivity and stereoselectivity.Used in the synthesis of complex natural products.

Precursor-Based Synthesis and Chemical Transformations Leading to this compound

Due to the challenges of direct regioselective halogenation, the synthesis of this compound is most effectively achieved through the functionalization of precursors that already contain oxygen or halogen atoms at the desired positions.

A common and versatile precursor for this transformation is 1,6-hexanediol (B165255) . chemicalbook.com The synthesis can proceed by sequential substitution of the two hydroxyl groups. One effective strategy is the mono-bromination of 1,6-hexanediol using hydrobromic acid (HBr) to form 6-bromohexan-1-ol. dissertationhomework.com The remaining hydroxyl group can then be converted to a fluorine atom using a variety of fluorinating agents. Reagents like diethylaminosulfur trifluoride (DAST) or thionyl fluoride (B91410) (SOF₂) are effective for this deoxofluorination step.

Alternatively, a halogen exchange reaction, known as the Finkelstein reaction , provides another powerful route. organic-chemistry.org This method typically involves reacting a dihaloalkane, such as 1,6-dibromohexane, with a fluoride salt like potassium fluoride (KF). organic-chemistry.orgquora.com The success of this Sₙ2 reaction depends on the leaving group ability and the solvent. organic-chemistry.org Using an excess of the metal halide salt and a solvent like acetone, which precipitates the resulting potassium bromide, can drive the reaction to completion. quora.com

Other precursor-based routes include the hydrohalogenation of haloalkenes. For example, the reaction of 6-bromohex-1-ene with hydrogen fluoride (HF) in the presence of a Lewis acid catalyst can yield this compound.

A summary of key precursor-based synthetic routes is provided in the table below.

PrecursorKey ReagentsReaction TypeNotes
1,6-Hexanediol 1. HBr, Toluene 2. DAST or SOF₂1. Nucleophilic Substitution 2. DeoxofluorinationStepwise conversion of hydroxyl groups. dissertationhomework.com
1,6-Dibromohexane KF, Crown Ether, AcetoneFinkelstein Reaction (Sₙ2 Halogen Exchange)The choice of solvent is critical to drive the equilibrium. organic-chemistry.orgquora.com
6-Bromohexan-1-ol Thionyl fluoride (SOF₂), K₂CO₃Nucleophilic Substitution (Deoxofluorination)Direct conversion of the alcohol to the fluoride.
6-Bromohex-1-ene Hydrogen Fluoride (HF), Lewis Acid (e.g., AlCl₃)Electrophilic AdditionHydrohalogenation across the double bond.
1-Bromohexane (B126081) Fluorinating agents (e.g., HF)Nucleophilic SubstitutionA two-step process starting from hexane, involving initial bromination.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, particularly when dealing with competing reactions like elimination or the formation of symmetrical byproducts (1,6-dibromohexane or 1,6-difluorohexane).

In nucleophilic fluorination reactions , the choice of solvent, temperature, and fluorinating agent is paramount. numberanalytics.com For Finkelstein-type reactions using alkali metal fluorides like KF, polar aprotic solvents such as DMF or DMSO are often used to enhance the nucleophilicity of the fluoride ion. numberanalytics.com The addition of phase-transfer catalysts or crown ethers can also be beneficial, especially when using salts with high lattice energy. organic-chemistry.org However, high temperatures required for some fluorinations can promote E2 elimination, leading to the formation of hexene byproducts. ucla.edu

Recent advancements have introduced milder fluorinating agents. Anhydrous tetramethylammonium (B1211777) fluoride (Me₄NF) has been shown to be highly effective for SₙAr fluorinations at room temperature, avoiding the high temperatures that can lead to decomposition. nih.gov The use of sterically hindered, non-nucleophilic bases can also improve yields in fluorination reactions by preventing side reactions. acs.org

The table below illustrates how reaction parameters can be optimized, using the Finkelstein reaction as an example.

ParameterVariationEffect on Yield/PurityRationale
Fluoride Source KF vs. CsFCsF is often more reactive but more expensive.Lower lattice energy and greater solubility of CsF. organic-chemistry.org
Solvent Acetone vs. DMFAcetone can precipitate the bromide salt byproduct, driving the reaction forward. DMF better solubilizes fluoride salts. quora.comnumberanalytics.comLe Châtelier's principle; enhanced nucleophilicity.
Temperature Room Temp vs. 100°CHigher temperatures increase reaction rate but may also increase elimination byproducts. ucla.eduBalancing reaction kinetics with pathway selectivity.
Additives None vs. Crown EtherCrown ethers can solubilize the potassium ion, freeing the fluoride anion to act as a nucleophile. organic-chemistry.orgIncreased concentration of the active nucleophile.

Scalability Considerations in Laboratory and Industrial Synthesis

Translating a laboratory synthesis of this compound to an industrial scale introduces several new considerations, including cost, safety, and process efficiency.

Reagent and Precursor Cost: The economic viability of a large-scale synthesis is heavily dependent on the cost of starting materials. Routes starting from inexpensive bulk chemicals like 1,6-hexanediol are often preferred in industry. google.com While specialized fluorinating reagents may offer high yields and selectivity, their high cost can be prohibitive for large-scale production. nih.gov

Safety and Handling: Many fluorinating agents, such as those derived from hydrogen fluoride, are hazardous and require specialized handling procedures and equipment, which adds to the operational cost and complexity.

Mechanistic Investigations of 1 Bromo 6 Fluorohexane Reactivity

Elimination Reactions (E1 and E2 Pathways)

In the presence of a base, alkyl halides can undergo elimination reactions to form alkenes. For a primary substrate like 1-bromo-6-fluorohexane, the E2 (bimolecular elimination) mechanism is the predominant pathway, particularly when a strong base is used. ucsb.edu The E1 (unimolecular elimination) mechanism, which proceeds through a carbocation intermediate, is uncommon for primary halides for the same reasons they disfavor the SN1 pathway. ucsb.edu The E2 reaction is a concerted process where the base removes a proton from a carbon adjacent to the leaving group (the β-carbon), and the leaving group departs simultaneously, forming a double bond. ucsb.edudoubtnut.com

Regioselectivity: Regioselectivity in elimination reactions refers to the preferential formation of one constitutional isomer of an alkene over another. In the case of the dehydrobromination of this compound, the bromine is at C-1. The only adjacent carbon with protons (β-protons) is C-2. Therefore, the removal of a proton from C-2 and the elimination of the bromide from C-1 can only lead to one possible regioisomer: 6-fluorohex-1-ene . Thus, the reaction is highly regioselective by default.

Stereoselectivity: Stereoselectivity in E2 reactions is governed by the requirement for a specific geometric arrangement of the departing proton and leaving group. The reaction proceeds most efficiently when these two groups are in an anti-periplanar conformation. This alignment allows for optimal orbital overlap in the transition state. For this compound, the product is a terminal alkene (6-fluorohex-1-ene), which does not exhibit E/Z isomerism. Therefore, while the anti-periplanar requirement is mechanistically crucial, it does not result in the formation of stereoisomeric products in this specific reaction.

For primary alkyl halides, SN2 and E2 reactions are often in direct competition. ucsb.edu The outcome of the reaction—whether substitution or elimination is the major pathway—is heavily influenced by the reaction conditions, primarily the nature of the base/nucleophile and the temperature.

Nature of the Base/Nucleophile: The role of the anionic reagent is crucial.

Strong, Unhindered Bases: Reagents that are strong bases but also good nucleophiles (e.g., hydroxide (B78521), OH⁻; alkoxides like ethoxide, EtO⁻) tend to favor the SN2 pathway with primary substrates.

Strong, Sterically Hindered Bases: Bulky bases, such as potassium tert-butoxide (KOtBu), are poor nucleophiles due to steric hindrance. They find it difficult to perform a backside attack on the carbon atom but can easily abstract a less hindered proton from the β-carbon. Therefore, using a strong, sterically hindered base strongly favors the E2 pathway.

Temperature: Increasing the reaction temperature generally favors elimination over substitution. Elimination reactions typically have higher activation energies than substitution reactions and result in an increase in the number of product molecules, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the -TΔS term becomes more significant at higher temperatures, making elimination more thermodynamically favorable. ucsb.edu

The table below summarizes the conditions that favor SN2 versus E2 for a primary haloalkane like this compound.

FactorFavors SN2 PathwayFavors E2 Pathway
Base/Nucleophile Strong, unhindered nucleophile (e.g., NaOH, NaOEt)Strong, sterically hindered base (e.g., KOC(CH3)3)
Temperature Lower temperaturesHigher temperatures

Organometallic Reactions (e.g., Grignard Reagents, Cross-Coupling)

The dual halogenation of this compound presents unique opportunities and challenges in the realm of organometallic chemistry. The differential reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds allows for selective transformations, enabling its use as a versatile building block in complex organic synthesis. Organometallic reactions, such as the formation of Grignard reagents and transition-metal-catalyzed cross-coupling reactions, are fundamental tools for creating new carbon-carbon bonds. walisongo.ac.id

Selective Reactivity at Bromine vs. Fluorine Centers

The selective activation of one carbon-halogen bond over another in a dihalogenated alkane is a key strategic consideration in synthesis. This selectivity is primarily governed by the inherent differences in bond strength and polarity between the C-Br and C-F bonds.

Fundamental Principles of Reactivity

The reactivity of carbon-halogen (C-X) bonds in many common organometallic reactions, such as Grignard reagent formation, follows the trend I > Br > Cl > F. stackexchange.com This order is inversely correlated with the bond dissociation energy. The C-F bond is the strongest and shortest single bond to carbon, making it the least reactive, while the C-Br bond is significantly weaker and more easily broken. susgcsunam.comchemguide.co.uksavemyexams.com

Table 1: Carbon-Halogen Bond Energies
BondBond Energy (kJ mol⁻¹)
C-F467
C-Cl346
C-Br290
C-I228
Data sourced from research on halogenoalkane reactivity. savemyexams.com

Grignard Reagent Formation

In the formation of Grignard reagents (RMgX) from this compound, the significant difference in reactivity between the C-Br and C-F bonds allows for high chemoselectivity. When reacting with magnesium metal, the magnesium atom preferentially inserts into the weaker C-Br bond. stackexchange.commasterorganicchemistry.com The C-F bond remains intact under standard Grignard formation conditions, yielding 6-fluorohexylmagnesium bromide. stackexchange.com This selective reaction is crucial as it generates a nucleophilic organometallic species while preserving the fluorine atom for potential subsequent transformations. While methods using highly activated Rieke magnesium exist to form Grignards from fluoroalkanes, standard procedures ensure selective reaction at the bromine center. stackexchange.com

Cross-Coupling Reactions: Conventional vs. Unconventional Selectivity

In transition-metal-catalyzed cross-coupling reactions, the reactivity trend generally follows that of Grignard formation, with C-Br bonds being more susceptible to oxidative addition than C-F bonds. However, recent research has unveiled catalyst systems that can invert this "conventional" selectivity.

Groundbreaking studies have shown that fluorophilic organoaluminum reagents can be used for the cryogenic functionalization of C-F bonds, even in the presence of more traditionally reactive halides like bromine or chlorine. nih.govacs.org This methodology leverages the high affinity of aluminum for fluorine. For instance, in a competition experiment using 1-bromo-5-fluoropentane, treatment with an organoaluminum reagent at -40 °C resulted in the complete consumption of the fluoride (B91410), while the alkyl bromide bond was left intact. nih.govacs.org This unconventional selectivity provides a powerful tool for synthetic chemists, allowing access to products that are not achievable through traditional methods.

Table 2: Chemoselective Cross-Coupling of Dihaloalkanes with Organoaluminum Reagents nih.govacs.org
SubstrateReagentConditionsReactive SiteResult
1-Chloro-6-fluorohexaneOrganoaluminum-40 °CC-FSelective C-F bond functionalization, C-Cl bond remains intact.
1-Bromo-5-fluoropentaneOrganoaluminum-40 °CC-FFluoride fully consumed, C-Br bond remains intact.
1-Fluoro-3-iodopropaneTrimesitylaluminum25 °CC-FSelective C-F bond functionalization, C-I bond remains intact.

Applications in Carbon-Carbon Bond Formation

The ability to selectively functionalize this compound makes it a valuable precursor for synthesizing more complex molecules through the formation of new carbon-carbon bonds.

Using Grignard Reagents

The selectively formed 6-fluorohexylmagnesium bromide is a potent nucleophile that can react with a wide array of electrophiles. This provides a classic and reliable method for carbon-carbon bond formation. masterorganicchemistry.com For example, it can react with:

Aldehydes and Ketones to form secondary and tertiary alcohols, respectively.

Carbon Dioxide to yield 7-fluoroheptanoic acid after acidic workup.

Esters to produce tertiary alcohols through double addition.

These reactions effectively extend the carbon chain while retaining the fluoro-substituent for further synthetic elaboration.

Using Cross-Coupling Reactions

Transition-metal catalysis offers a broad and versatile platform for C-C bond formation. illinois.edu this compound can participate as an electrophilic partner in various named reactions, such as Suzuki, Stille, and Negishi couplings. mdpi.com In these reactions, a catalyst, typically palladium- or nickel-based, facilitates the coupling of the haloalkane with an organometallic nucleophile (e.g., organoboron, organotin, or organozinc compounds).

Given the high reactivity of the C-Br bond, these couplings proceed selectively at the bromine-bearing carbon, allowing for the introduction of aryl, vinyl, or alkyl groups. For instance, a nickel-catalyzed coupling using 1,3-butadiene (B125203) as a ligand can effectively couple alkyl bromides with alkylmagnesium chlorides. illinois.edu Remarkably, under certain conditions, even the typically inert C-F bond can be activated for C-C coupling, as demonstrated in nickel-catalyzed reactions of alkyl fluorides with organozinc reagents. illinois.edu The development of cobalt-catalyzed systems has also enabled the three-component coupling of difluoroalkyl bromides with olefins and organozinc reagents, showcasing the expanding toolkit for C-C bond formation. researchgate.net

The aforementioned cryogenic functionalization of the C-F bond with organoaluminum reagents also opens new avenues for C-C bond formation, including arylation, alkenylation, and alkynylation, all while preserving the C-Br bond for subsequent, orthogonal chemistry. nih.govacs.org This dual reactivity allows for a stepwise and controlled construction of molecular architecture.

Advanced Characterization Techniques for Structural Elucidation of 1 Bromo 6 Fluorohexane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. slideshare.netresearchgate.net For 1-Bromo-6-fluorohexane, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of the molecular framework by mapping the chemical environments and connectivity of the hydrogen, carbon, and fluorine nuclei.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms through chemical shifts, signal splitting (multiplicity), and integration. slideshare.net The this compound molecule (Br-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-F) has six unique sets of protons.

The proton signals are assigned based on their chemical shifts (δ), which are influenced by the electronegativity of the adjacent halogen atoms. The protons closest to the highly electronegative fluorine atom (H-6) are expected to be the most downfield (highest chemical shift), while those adjacent to the bromine atom (H-1) will also be significantly downfield compared to the central methylene (B1212753) groups. The signal for the protons on C-6 is split into a triplet by the two adjacent protons on C-5 and further split into a doublet by the fluorine atom, resulting in a triplet of doublets. The protons on C-1 are split into a triplet by the two adjacent protons on C-2. The remaining methylene groups (H-2, H-3, H-4, H-5) produce overlapping multiplets in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound Predicted chemical shifts and multiplicities are based on analogous structures like 1-bromohexane (B126081) and known substituent effects of fluorine.

PositionChemical Shift (δ, ppm)MultiplicityIntegration
H-6 (-CH₂F)~4.45Triplet of Doublets (dt)2H
H-1 (-CH₂Br)~3.41Triplet (t)2H
H-2~1.88Multiplet (m)2H
H-5~1.75Multiplet (m)2H
H-3, H-4~1.45Multiplet (m)4H

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the number of unique carbon atoms in a molecule. In this compound, all six carbon atoms are chemically non-equivalent and thus produce six distinct signals. The chemical shifts are highly dependent on the attached halogen.

The carbon atom bonded to fluorine (C-6) will appear at a significant downfield shift and will exhibit a large one-bond coupling constant (¹JCF). chemicalbook.com The carbon bonded to bromine (C-1) will be less downfield than C-6 but will also be clearly distinguishable. The remaining four methylene carbons will appear in the aliphatic region of the spectrum, with their chemical shifts influenced by their distance from the electronegative substituents.

Table 2: Predicted ¹³C NMR Data for this compound Predicted chemical shifts are based on data for 1-bromohexane chemicalbook.com and established fluorine substituent effects.

PositionChemical Shift (δ, ppm)
C-6 (-CH₂F)~83.8 (doublet, ¹JCF ≈ 164 Hz)
C-1 (-CH₂Br)~33.8
C-2~32.5
C-5~30.1 (doublet, ²JCF ≈ 19 Hz)
C-3~27.8
C-4~24.8 (doublet, ³JCF ≈ 6 Hz)

¹⁹F NMR Spectroscopic Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clear signals. For this compound, the ¹⁹F NMR spectrum will show a single primary signal, as there is only one fluorine atom in the molecule.

This signal's chemical shift is characteristic of a primary alkyl fluoride (B91410). The signal is split into a triplet due to coupling with the two adjacent protons on C-6 (²JHF). The typical chemical shift range for a -CH₂F group is between -200 and -220 ppm. wikipedia.org

Table 3: Predicted ¹⁹F NMR Data for this compound

NucleusChemical Shift (δ, ppm)Multiplicity
¹⁹F~ -218Triplet (t)

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by showing correlations between different nuclei. uvic.ca

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the protons on C-1 and C-2, between C-2 and C-3, and so on, confirming the linear arrangement of the carbon chain. A correlation between the H-6 and H-5 protons would also be observed.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms they are directly attached to (one-bond C-H coupling). sdsu.eduprinceton.edu This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the proton signal at ~4.45 ppm would show a correlation to the carbon signal at ~83.8 ppm, confirming the -CH₂F group.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. knockhardy.org.uk It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. nih.gov The exact mass of this compound (C₆H₁₂BrF) is calculated to be 182.01064 Da. nih.gov

A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, M+ and M+2. docbrown.infodocbrown.info This is due to the natural isotopic abundance of bromine, which consists of ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, HRMS would detect ions corresponding to [C₆H₁₂⁷⁹BrF]⁺ and [C₆H₁₂⁸¹BrF]⁺.

Table 4: HRMS Data for this compound

Ion FormulaIsotopeCalculated m/z
[C₆H₁₂BrF]⁺⁷⁹Br182.0106
[C₆H₁₂BrF]⁺⁸¹Br184.0086

The fragmentation of the molecular ion provides further structural evidence. The C-Br bond is relatively weak and its cleavage is a common fragmentation pathway, leading to the loss of a bromine radical. docbrown.info Other likely fragmentations involve the loss of HF or the cleavage of C-C bonds within the alkyl chain. physicsandmathstutor.com

Table 5: Expected Key Fragment Ions in the Mass Spectrum of this compound

m/zPossible FragmentNotes
182/184[C₆H₁₂BrF]⁺Molecular ion (M⁺) peak cluster
103[C₆H₁₂F]⁺Loss of Br radical from M⁺
83/85[C₅H₁₀Br]⁺Loss of CH₂F
79/81[Br]⁺Bromine ion (low abundance) docbrown.info
57[C₄H₉]⁺Butyl cation, often a stable and abundant fragment in alkyl chains docbrown.info

By combining the detailed connectivity information from a suite of NMR experiments with the precise mass and fragmentation data from HRMS, the chemical structure of this compound can be elucidated with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of this compound, an initial mass spectrometry (MS) scan would identify the molecular ion peak. Due to the presence of two common, nearly equally abundant isotopes of bromine (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit a characteristic pair of peaks of similar intensity, known as the M+ and M+2 peaks. youtube.comlibretexts.org

In an MS/MS experiment, the molecular ion (e.g., m/z 182 for C₆H₁₂⁷⁹BrF⁺ or m/z 184 for C₆H₁₂⁸¹BrF⁺) is selectively isolated and then subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, stable fragment ions, revealing information about the molecule's connectivity.

The fragmentation of haloalkanes is well-understood and typically proceeds through specific pathways. libretexts.org For this compound, the primary fragmentation pathways would include:

Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to a halogen. However, in this linear-chain molecule, the most significant fragmentation is the loss of the halogen atoms themselves.

Loss of Bromine Radical: A major fragmentation pathway is the heterolytic cleavage of the C-Br bond, which is weaker than the C-F bond. This results in the loss of a bromine radical (•Br), leading to the formation of a fluorohexyl cation [C₆H₁₂F]⁺.

Loss of Hydrogen Fluoride (HF): The elimination of a neutral HF molecule can occur, particularly in higher-energy collisions.

Alkyl Chain Fragmentation: Subsequent fragmentation of the primary ions would involve the loss of neutral alkene fragments (e.g., ethylene, C₂H₄), leading to a series of peaks separated by 28 or 14 mass units. libretexts.org

The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of this compound, providing another layer of structural confirmation. uni.lu

Table 1: Predicted MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)AdductPredicted Fragment IonNeutral LossFragmentation Pathway
183.01792[M+H]⁺[C₆H₁₂F]⁺HBrLoss of Hydrogen Bromide
183.01792[M+H]⁺[C₆H₁₁]⁺HBr, HFLoss of HBr and HF
182.01009[M]⁺[C₆H₁₂F]⁺•BrLoss of Bromine Radical
182.01009[M]⁺[C₅H₁₀Br]⁺•CH₂FCleavage of C-C bond

Data is predictive and based on general fragmentation principles of haloalkanes.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The IR spectrum arises from changes in the dipole moment during molecular vibrations, while Raman scattering depends on changes in polarizability.

For this compound, these techniques are crucial for confirming the presence of the C-F and C-Br bonds, as well as the alkane backbone. The key vibrational modes and their expected spectral regions are:

C-H Stretching: These vibrations from the methylene (-CH₂-) groups of the hexane (B92381) chain typically appear in the region of 2850-3000 cm⁻¹.

C-H Bending: The scissoring and rocking vibrations of the methylene groups are found in the fingerprint region, approximately between 1450 cm⁻¹ and 1300 cm⁻¹.

C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption in the IR spectrum, typically in the 1000-1100 cm⁻¹ range. For similar compounds like 1-bromo-2-fluorohexane, C-F bands have been observed at 1010 and 1124 cm⁻¹. cdnsciencepub.com

C-Br Stretching: The carbon-bromine bond is weaker and involves a heavier atom, so its stretching vibration appears at a lower frequency, generally in the 500-600 cm⁻¹ region.

While both techniques can identify these groups, the strong C-F stretch is often a prominent feature in the IR spectrum, whereas the C-H stretching vibrations are typically more pronounced in the Raman spectrum. americanpharmaceuticalreview.com

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupBondVibrational ModeExpected Wavenumber (cm⁻¹)Technique
MethyleneC-HStretching2850 - 3000IR & Raman
MethyleneC-HBending1300 - 1450IR & Raman
FluoroalkaneC-FStretching1000 - 1100IR
BromoalkaneC-BrStretching500 - 600IR

X-ray Crystallography of Derivatives or Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in the solid state. However, this compound is a liquid at room temperature, which precludes direct analysis by single-crystal X-ray diffraction. solubilityofthings.comchemicalbook.com

To obtain its solid-state structure, one would need to prepare a suitable crystalline derivative or co-crystal. This involves reacting this compound with another molecule to form a new, solid compound. A common strategy involves introducing a "heavy atom," such as bromine, into a molecule to facilitate the solution of the crystallographic phase problem. nih.gov In this case, the bromine atom is already present.

The approach would be to react this compound with a compound that readily forms high-quality crystals. The resulting derivative's crystal structure would then be determined. This analysis would reveal precise bond lengths, bond angles, and the conformation of the hexyl chain in the solid state, providing unambiguous structural proof. While this technique is theoretically applicable, no public-domain crystallographic data for derivatives of this compound are currently available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the analysis and purity control of volatile compounds like this compound. nih.govnih.gov Commercial suppliers often specify a purity of ≥ 98% as determined by GC. chemimpex.comtcichemicals.com

The technique combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry:

Gas Chromatography (GC): A small sample is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) pushes the sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Compounds separate based on their boiling points and their differential interactions with this phase. Volatile impurities, such as residual starting materials (e.g., 1,6-hexanediol (B165255), other haloalkanes) or by-products from synthesis, will elute from the column at different times (retention times) than the main this compound peak.

Mass Spectrometry (MS): As each separated component elutes from the GC column, it enters the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting ions are separated by their mass-to-charge ratio (m/z). The detector generates a mass spectrum for each component.

The GC-MS analysis provides two key pieces of information:

Purity: The area of the this compound peak in the chromatogram, relative to the total area of all peaks, gives a quantitative measure of its purity.

Structural Confirmation and Impurity Identification: The mass spectrum of the main peak will show the molecular ion (M⁺) and the characteristic Br isotopic pattern, confirming the molecular weight and elemental composition. The fragmentation pattern serves as a fingerprint for structural verification. Any impurity peaks in the chromatogram can be identified by interpreting their respective mass spectra.

Table 3: Typical GC-MS Analytical Parameters for this compound Analysis

ParameterDescriptionTypical Value/Result
Purity Percentage of the main compound in the sample>98.0% (GC) tcichemicals.com
Molecular Ion (m/z) Mass-to-charge ratio of the intact molecule182/184 (confirms C₆H₁₂BrF)
Boiling Point Temperature at which the liquid becomes a gas68 °C / 11 mmHg chemimpex.com
Appearance Physical state and colorColorless to almost colorless clear liquid chemimpex.com
Potential Impurities Other substances that might be presentStarting materials, isomers (e.g., 2-bromo-1-fluorohexane) cdnsciencepub.com

Computational and Theoretical Insights into 1 Bromo 6 Fluorohexane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), allow for a detailed examination of the electronic properties of 1-bromo-6-fluorohexane. These calculations help in understanding the molecule's reactivity, stability, and intermolecular interaction potential.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. youtube.commasterorganicchemistry.com The HOMO represents the orbital from which an electron is most likely to be donated (nucleophilicity), while the LUMO is the orbital that is most likely to accept an electron (electrophilicity). masterorganicchemistry.com

For this compound, the distribution and energies of these orbitals are heavily influenced by the two different halogen atoms. The bromine atom, being larger and less electronegative than fluorine, possesses electrons that are less tightly held. Consequently, the HOMO is expected to have a significant contribution from the lone pairs of the bromine atom. The LUMO, conversely, is typically associated with the most labile bond. The C-Br bond is significantly weaker than the C-F bond, making the antibonding σ*(C-Br) orbital the likely LUMO. This distribution indicates that in a potential reaction, the molecule would most readily act as an electrophile at the carbon attached to the bromine. wuxibiology.com

The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Interactive Data Table 1: Conceptual Frontier Orbital Properties of this compound

OrbitalExpected Primary Atomic ContributionAssociated ReactivityRelative Energy (Illustrative)
LUMO σ* (C-Br)Electrophilic site for nucleophilic attackLow
HOMO p-orbital (Bromine lone pair)Nucleophilic characterHigh
HOMO-1 p-orbital (Fluorine lone pair) / σ (C-C)Less reactive nucleophilic siteLower than HOMO

The presence of highly electronegative fluorine and moderately electronegative bromine atoms at opposite ends of the hexane (B92381) chain induces a significant polarization of the molecule. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map, where regions of negative potential (electron-rich) are typically colored red and regions of positive potential (electron-poor) are colored blue. researchgate.netresearchgate.netyoutube.com

In this compound, the highest negative potential is localized around the fluorine atom due to its extreme electronegativity. A less intense negative region exists around the bromine atom. The electron-withdrawing inductive effects of these halogens create positive potentials on the adjacent carbon atoms (C6 and C1) and, to a lesser extent, on the hydrogen atoms attached to them. The central part of the alkyl chain is expected to be relatively neutral, shown as green on an MEP map. researchgate.net This charge distribution is critical for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which influence the molecule's physical properties and self-assembly behavior. ethernet.edu.et

Interactive Data Table 2: Expected Partial Charge Distribution in this compound

Atom/GroupExpected Partial Charge (δ)Rationale
Fluorine (F)Highly Negative (δ-)High electronegativity
Carbon 6 (C-F)Highly Positive (δ+)Inductive effect from Fluorine
Alkyl Chain (-CH₂-)₄Relatively NeutralLow polarity of C-C and C-H bonds
Carbon 1 (C-Br)Positive (δ+)Inductive effect from Bromine
Bromine (Br)Negative (δ-)Moderate electronegativity and polarizability

The stability of this compound is dictated by the strength of its covalent bonds. Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. ucsb.edu Theoretical calculations can provide accurate BDEs, which are crucial for predicting the molecule's thermal stability and the most likely pathways for chemical reactions.

The C-F bond is one of the strongest single bonds in organic chemistry, while the C-Br bond is considerably weaker. The bonds within the hydrocarbon backbone (C-C and C-H) have intermediate strengths. This disparity in bond energies means that under thermal or photochemical stress, the C-Br bond is the most probable site for initial bond cleavage, leading to the formation of a hexyl-6-fluoro radical and a bromine atom. The exceptional strength of the C-F bond ensures that this part of the molecule remains intact under conditions that would readily cleave C-H or C-Br bonds. nih.gov

Interactive Data Table 3: Typical Bond Dissociation Energies (BDE) Relevant to this compound

Bond TypeTypical BDE (kcal/mol)Implication for Stability
Primary C-H~100-101High stability
C-C~88-90High stability
Primary C-F~110Very high stability, unreactive bond
Primary C-Br~70-72Relatively weak, most probable reaction site

Note: Values are approximate and sourced from general BDE tables for similar chemical environments. ucsb.eduustc.edu.cnnist.gov

Conformational Analysis and Energy Minimization

The flexible six-carbon chain of this compound allows it to adopt numerous spatial arrangements, or conformations, through rotation around its C-C single bonds. columbia.edu Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers that separate them. researchgate.net

The rotation around the central C-C bonds in the hexane chain is governed by torsional strain, similar to that in butane. researchgate.net The most stable arrangement for any C-C bond is the staggered conformation, which can be either anti (with substituents at 180°) or gauche (with substituents at 60°). The eclipsed conformations represent energy maxima and are transition states for rotation. researchgate.net

For this compound, the most stable conformer is expected to be the fully extended, all-anti conformation. This arrangement minimizes both steric repulsion between the bulky bromine atom and the rest of the chain, and the electrostatic dipole-dipole repulsion between the polarized C-Br and C-F bonds. Gauche conformers, where the chain is bent, are slightly higher in energy. The energy difference between anti and gauche conformers in simple alkanes is typically around 0.9 kcal/mol. The rotational barriers, or the energy required to move from a staggered to an eclipsed conformation, are generally in the range of 3-5 kcal/mol for alkanes. researchgate.net The presence of the terminal halogens may slightly alter these values but the general principles hold.

Interactive Data Table 4: Key Conformational States of the Hexane Backbone

ConformationDihedral Angle(s)Expected Relative EnergyKey Feature
All-Anti180°LowestFully extended chain, minimal steric/dipole repulsion
Anti-Gauche180°, 60°HigherKinked chain, moderate steric/dipole repulsion
Gauche-Gauche60°, 60°HighestCompact, folded chain, significant steric/dipole repulsion
Eclipsed0°, 120°Maximum (Transition State)High torsional and steric strain

When adsorbed onto a surface, such as graphite (B72142), this compound molecules can self-assemble into ordered two-dimensional monolayers. The structure of these monolayers is governed by a delicate balance of intermolecular and molecule-substrate interactions. columbia.edupnas.org Studies on simpler 1-halohexanes provide significant insight into the forces at play. researchgate.netpnas.org

For 1-bromohexane (B126081) on graphite, self-assembly is driven primarily by van der Waals interactions between the alkyl chains and between the molecules and the graphite surface. pnas.org However, weaker but highly directional electrostatic forces between the bromine "headgroups" dictate the specific head-to-head packing arrangement observed. pnas.org In contrast, for 1-fluorohexane (B1214930), the electrostatic forces associated with the highly electronegative fluorine atom are so strong that they disrupt the delicate balance needed for a well-ordered monolayer, leading to more disordered structures. pnas.org

As a bifunctional α,ω-dihaloalkane, this compound presents a more complex case. Its self-assembly would involve competing interactions:

Van der Waals Forces: Attraction between the alkyl chains, promoting close packing.

Molecule-Substrate Interactions: Dispersion forces binding the molecule to the surface.

Dipole-Dipole Interactions: Repulsive or attractive forces between the C-F and C-Br dipoles of adjacent molecules.

Halogen Bonding: Potential for the electrophilic region of one halogen to interact with the nucleophilic region of another.

Theoretical simulations suggest that such bifunctional molecules might adopt unique structures, such as U-shaped conformations on the surface to maximize molecule-substrate contact or form interdigitated lamellar structures where Br and F termini of adjacent molecular layers interact. The final structure would depend on the subtle interplay of all these forces. researchgate.net

Interactive Data Table 5: Driving Forces in the Self-Assembly of this compound Monolayers

Interaction TypeParticipating GroupsExpected Role in AssemblyRelative Strength
Van der Waals Alkyl Chains (CH₂)Promotes close packing and lamellar orderingStrong (cumulative)
Molecule-Substrate Entire Molecule & SurfaceAdsorption to the surfaceStrong
Dipole-Dipole C-F and C-Br bondsDictates orientation of terminal groupsModerate, Directional
Halogen Bonding Br···F, Br···Br interactionsPotential for specific head-to-tail or head-to-head orderingWeak, Highly Directional

Molecular Dynamics Simulations for Dynamic Behavior

For a molecule like this compound, MD simulations would be crucial in understanding how the two different halogen atoms influence the flexibility of the hexyl chain. The simulations would likely reveal a complex interplay of steric and electrostatic interactions. A concerted experimental and theoretical effort on 1-halohexane monolayers on graphite has shown that while alkyl chain dispersion interactions drive the formation of close-packed structures, electrostatic forces associated with the halogen headgroup play a crucial role in determining the orientation and packing of the molecules. pnas.org

In the case of this compound, the presence of both a bromine and a fluorine atom at opposite ends of the alkyl chain would introduce a unique set of intramolecular and intermolecular interactions. The larger, more polarizable bromine atom and the smaller, highly electronegative fluorine atom would exert distinct forces, influencing the conformational landscape of the molecule. It is hypothesized that the fluorine substituent's strong electrostatic forces could introduce a higher degree of disorder compared to its non-fluorinated counterpart, 1-bromohexane. pnas.org

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of this compound are expected to be significantly influenced by the solvent environment. The polarity of the solvent can affect the molecule's conformational preferences and the rates of chemical reactions it undergoes. solubilityofthings.com The long, non-polar hexane backbone suggests low solubility in water, while better solubility is expected in organic solvents like ethers, acetone, and alcohols. solubilityofthings.com

The interplay between the polar C-Br and C-F bonds and the non-polar alkyl chain means that the molecule's shape can change depending on the solvent. In polar solvents, conformations that maximize the exposure of the polar ends to the solvent may be favored. Conversely, in non-polar solvents, the molecule might adopt a more compact, folded conformation to minimize the exposure of its polar groups.

The reactivity of this compound, particularly in nucleophilic substitution reactions, is also solvent-dependent. The fluorine atom has a strong electron-withdrawing inductive effect, which can polarize the C-Br bond and potentially accelerate SN2 reactions. However, the steric hindrance from the fluoroalkyl chain might reduce reactivity with bulky nucleophiles. The choice of solvent can stabilize or destabilize the transition states of these reactions, thereby altering the reaction rates.

To illustrate the potential impact of solvent polarity on the conformational equilibrium of this compound, the following hypothetical data table is presented. It conceptualizes the distribution of anti and gauche conformers across different solvents, where the anti conformer represents a more extended linear structure and the gauche conformer a more folded one.

Table 1: Hypothetical Influence of Solvent on the Conformational Equilibrium of this compound at 298 K

SolventDielectric Constant (ε)Predominant ConformerHypothetical Population of Anti Conformer (%)Hypothetical Population of Gauche Conformer (%)
n-Hexane1.88Gauche3070
Diethyl Ether4.34Gauche4060
Acetone20.7Anti6535
Water80.1Anti8515

Transition State Analysis of Reaction Pathways

Transition state analysis is a powerful computational tool used to understand the mechanisms and kinetics of chemical reactions. For this compound, this analysis would be particularly insightful for elucidating the pathways of its common reactions, such as nucleophilic substitution and elimination.

In a nucleophilic substitution reaction, a nucleophile can attack either the carbon atom bonded to the bromine or the one bonded to the fluorine. Given that the C-Br bond is generally weaker and bromine is a better leaving group than fluorine, substitution at the C-Br bond is typically more favorable. Computational studies, such as those using Density Functional Theory (DFT), can be employed to calculate the activation energies for these different reaction pathways. By modeling the transition state geometries and their corresponding energies, researchers can predict which product is more likely to form and under what conditions.

For instance, in a reaction with a nucleophile like hydroxide (B78521) (OH⁻), two primary SN2 pathways are possible: one involving the displacement of the bromide ion and the other the fluoride (B91410) ion. Transition state analysis would likely show a lower activation energy for the attack at the carbon bearing the bromine atom.

The following interactive data table presents hypothetical calculated activation energies for two competing SN2 reaction pathways of this compound with a generic nucleophile (Nu⁻) in a polar aprotic solvent.

Table 2: Hypothetical Calculated Activation Energies for Competing SN2 Reactions of this compound

Reaction PathwayLeaving GroupNucleophileHypothetical Transition State GeometryHypothetical Activation Energy (kcal/mol)
Pathway 1Br⁻Nu⁻Trigonal bipyramidal at C120.5
Pathway 2F⁻Nu⁻Trigonal bipyramidal at C628.2

These hypothetical values illustrate that the reaction leading to the displacement of the bromide ion is kinetically favored due to its lower activation energy. Such computational insights are invaluable for designing synthetic routes and controlling reaction outcomes.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

1-Bromo-6-fluorohexane serves as a versatile building block in organic chemistry, enabling the synthesis of a wide array of complex molecules. chemimpex.com The differential reactivity of its two halogen atoms—the bromine being a good leaving group for nucleophilic substitution and the fluorine being relatively inert—allows for sequential and controlled introduction of other functional groups. chemimpex.compnas.org This characteristic makes it an essential intermediate for researchers developing novel compounds, including those for the pharmaceutical and agrochemical industries. chemimpex.com

A primary application of this compound is in the synthesis of fluorinated organic compounds. chemimpex.com The incorporation of fluorine into molecules is a widely used strategy in drug development to enhance metabolic stability, binding affinity, and bioavailability. chemimpex.com By using this compound, a fluorohexyl moiety can be introduced into a target structure. The bromine atom can be displaced in a nucleophilic substitution reaction, attaching the C6F chain to a larger molecule. This approach is utilized in the development of bioactive molecules and as a precursor for fluorinated polymers.

Table 1: Influence of Fluorine Introduction on Molecular Properties

Property EnhancedRationaleIndustrial Application
Metabolic Stability The carbon-fluorine bond is strong and resistant to enzymatic cleavage, slowing down metabolism.Pharmaceutical Development
Binding Affinity Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets.Drug Design
Bioavailability Increased lipophilicity can improve absorption and distribution of a drug within the body.Agrochemicals & Pharmaceuticals
Thermal Stability The strength of the C-F bond contributes to the overall thermal resistance of the molecule. chemimpex.comMaterials Science (e.g., polymers)

While this compound is an achiral molecule, it serves as a crucial precursor in synthetic pathways that establish chirality. Stereoselective synthesis aims to produce a single desired stereoisomer of a chiral product, which is critical in pharmacology where different enantiomers can have vastly different biological effects. upol.cz

In this context, this compound is typically used to build the carbon framework of a more complex, but still achiral, substrate. This substrate is then subjected to a stereoselective reaction, such as an asymmetric hydrogenation, epoxidation, or aldol (B89426) reaction, using a chiral catalyst or auxiliary. upol.cze-bookshelf.de This approach allows for the controlled creation of specific stereocenters on the molecular scaffold that was initially derived from this compound. The synthesis of complex, enantiomerically pure building blocks is a cornerstone of modern natural product and pharmaceutical synthesis. ethz.ch

Development of Specialty Chemicals

The unique properties conferred by the fluoroalkyl chain make this compound a valuable intermediate in the production of various specialty chemicals. chemimpex.com Its applications extend to the synthesis of materials for specific, high-performance functions. For instance, it has been identified as a building block in the synthesis of liquid crystal materials, where the polarity and rigidity of molecular segments are critical for performance. lookchem.comchembk.com It is also used in the development of fluorinated surfactants, which exhibit superior surface activity compared to traditional hydrocarbon-based surfactants and are used in specialized coatings and emulsions.

Polymer Chemistry and Materials Science Applications

In materials science, this compound is employed to create specialized polymers and to modify surfaces at the molecular level. chemimpex.com The presence of the fluorine atom is key to developing materials with enhanced chemical resistance and thermal stability. chemimpex.com

This compound can act as a precursor for monomers used in polymerization reactions. The bromine end of the molecule can be converted into a polymerizable group or act as an initiation site for certain types of polymerization. The resulting polymers incorporate the fluorohexyl chain, which can impart desirable properties such as hydrophobicity, low surface energy, and enhanced thermal stability. This makes such polymers suitable for applications requiring durable and resistant materials. The synthesis of block copolymers, where different polymer chains are linked together, can also utilize intermediates derived from this compound to create materials with distinct, well-defined domains.

The self-assembly of haloalkanes on surfaces is a significant area of research in materials science, providing insight into creating ordered molecular layers. Studies using ultra-high vacuum scanning tunneling microscopy (UHV-STM) have investigated the self-assembly of 1-halohexanes on graphite (B72142) surfaces. pnas.org These studies revealed that molecules like 1-bromohexane (B126081) form highly ordered, noncommensurate monolayer structures. pnas.orgresearchgate.net

The driving forces behind this self-assembly are a delicate balance of interactions. While van der Waals forces between the alkyl chains promote close packing, electrostatic forces associated with the halogen "headgroup" play a crucial role in determining the final orientation of the molecules within the layer. pnas.org Theoretical simulations have shown that for 1-bromohexane, these competing forces result in a well-ordered, angled head-to-head arrangement. pnas.orgresearchgate.net In contrast, the electrostatic forces from the more electronegative fluorine atom in 1-fluorohexane (B1214930) can be strong enough to disrupt this balance, leading to a higher degree of disorder. pnas.orgscispace.com This research is fundamental to understanding how to control molecular architecture on surfaces for applications in electronics and coatings.

Table 2: Research Findings on 1-Halohexane Self-Assembly on Graphite

Compound StudiedObservationKey FindingCitation
1-Bromohexane Forms highly ordered, angled head-to-head monolayers.A balance between alkyl chain dispersion interactions and electrostatic headgroup forces dictates the ordered structure. pnas.org
1-Fluorohexane Exhibits a higher degree of disorder compared to other 1-halohexanes.Strong electrostatic forces from the fluorine substituent can upset the delicate balance required for ordered monolayer formation. pnas.orgscispace.com

Applications in Medicinal Chemistry and Agrochemical Development

Design and Synthesis of Biologically Active Molecules

1-Bromo-6-fluorohexane is a key intermediate in the synthesis of biologically active molecules, where the presence of fluorine can enhance the efficacy and selectivity of drug candidates. researchgate.net The incorporation of fluorine into organic molecules can improve their stability and bioactivity, which is particularly beneficial in drug development. researchgate.net

Fluorine-Containing Pharmaceuticals and Prodrugs

The bromo- functionality of this compound allows for its use in the synthesis of prodrugs. Prodrugs are inactive compounds that are converted into active drugs within the body. The 6-fluorohexyl group can be attached to a parent drug via a linker that is designed to be cleaved under specific physiological conditions, thereby releasing the active therapeutic agent at the desired site of action.

Furthermore, the radioactive isotope of fluorine, fluorine-18, is a crucial component in the development of radiotracers for Positron Emission Tomography (PET). PET is a powerful imaging technique used in diagnostics, particularly in oncology and neurology. While direct use of 1-bromo-6-[¹⁸F]fluorohexane for routine radiotracer synthesis is not extensively documented, the principle of using bromo-precursors for radiofluorination is a common strategy in PET chemistry. The bromo- group can be readily displaced by [¹⁸F]fluoride to produce the desired radiolabeled molecule. For instance, the synthesis of 6-[¹⁸F]fluoro-PBR28, a radiotracer for imaging the translocator protein (TSPO), involves a chlorine/bromine-for-fluorine heteroaromatic substitution as the key labeling step. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and development, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying a molecule's structure and observing the resulting changes in its activity, chemists can design more potent and selective drugs.

The 6-fluorohexyl group introduced by this compound can be a key variable in SAR studies. Researchers can synthesize a series of analogues where the fluorohexyl chain is attached to different positions of a pharmacophore to investigate the impact on biological activity. The lipophilicity and conformational properties imparted by the fluorohexyl group can significantly affect how a molecule interacts with its biological target.

For example, in the development of anticancer agents, SAR studies have shown that the planarity of a fused polycyclic system and lipophilicity are often essential for activity. The introduction of a lipophilic fluorohexyl chain could be a strategy to enhance the anticancer properties of certain compounds. consensus.app Similarly, in the design of factor Xa inhibitors, which are anticoagulants, the exploration of different structural moieties is crucial for optimizing activity and pharmacokinetic profiles. nih.gov The systematic variation of substituents, including moieties like the 6-fluorohexyl group, allows for a detailed understanding of the SAR.

Development of Novel Agrochemicals (e.g., Pesticides, Herbicides)

The introduction of fluorine into agrochemicals is a well-established strategy to enhance their efficacy and stability. swinburne.edu.au Fluorinated compounds often exhibit improved biological activity and can overcome resistance mechanisms developed by pests and weeds. This compound can be utilized as a starting material for the synthesis of new pesticides and herbicides. researchgate.net

The presence of the 6-fluorohexyl group can influence the uptake, transport, and metabolic stability of an agrochemical within the target organism. This can lead to the development of more effective and selective crop protection agents. While specific commercial pesticides or herbicides derived directly from this compound are not prominently documented in publicly accessible literature, the general utility of halogenated alkanes in agrochemical synthesis is well-known. nih.gov The development of novel agrochemicals is essential to address the challenges of providing high-quality food for a growing global population while minimizing environmental impact. nih.gov

Biochemical and Enzymatic Studies (e.g., Haloalkane Dehalogenases with Fluorinated Analogues)

Haloalkane dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds in halogenated compounds. nih.gov These enzymes are of significant interest for their potential applications in bioremediation and biocatalysis. Studying the interaction of these enzymes with fluorinated analogues of their natural substrates can provide valuable insights into their mechanism of action and substrate specificity.

While direct studies on the interaction of haloalkane dehalogenases with this compound are not extensively reported, research on related fluorinated compounds is informative. For instance, fluoroacetate (B1212596) dehalogenases, which are structurally homologous to haloalkane dehalogenases, are known to cleave the highly stable carbon-fluorine bond. researchgate.net The study of how these enzymes handle substrates containing both bromine and fluorine could reveal interesting aspects of their catalytic mechanism.

Environmental Behavior and Degradation Studies of 1 Bromo 6 Fluorohexane

Pathways of Environmental Distribution and Fate

The environmental distribution and fate of 1-bromo-6-fluorohexane are governed by its physicochemical properties, which indicate its likely behavior in various environmental compartments: air, water, and soil. As a halogenated alkane, its environmental pathways can be inferred from the behavior of similar chemical structures. researchgate.netnih.gov

The molecule's hexane (B92381) backbone suggests a hydrophobic nature, which would lead to low solubility in water. solubilityofthings.com Consequently, if released into an aquatic environment, this compound is not expected to dissolve readily. Instead, a significant portion would likely volatilize into the atmosphere due to its predicted vapor pressure, a common characteristic of volatile organic compounds (VOCs). usgs.govcanada.ca The portion remaining in the water column would be subject to partitioning into sediments and suspended organic matter.

If released to soil, this compound is expected to exhibit high mobility. canada.ca Its movement will be influenced by soil type, organic matter content, and moisture levels. Due to its volatility, a significant fraction may evaporate from the soil surface into the air. canada.caalberta.ca Leaching into groundwater is another potential pathway, particularly in soils with low organic carbon content. usgs.gov

Table 1: Predicted Environmental Fate of this compound

Environmental Compartment Predicted Behavior and Fate Key Influencing Factors

| Air | - High volatility leads to partitioning into the atmosphere.

  • Degradation via reaction with hydroxyl radicals. canada.caalberta.ca | - Vapor pressure
  • Atmospheric conditions (sunlight, presence of radicals) | | Water | - Low water solubility. solubilityofthings.com
  • Volatilization from the water surface.
  • Partitioning to sediment and organic matter. | - Henry's Law constant
  • Water temperature
  • Organic carbon content | | Soil | - High mobility in soil. canada.ca
  • Volatilization from moist and dry soil surfaces.
  • Potential for leaching into groundwater. | - Soil organic matter and clay content
  • Soil moisture |
  • Biodegradation Mechanisms and Microbial Dehalogenation

    The biodegradation of halogenated hydrocarbons is a critical process in their environmental attenuation. epa.govcaister.comnih.gov For this compound, microbial action would involve the cleavage of both the carbon-bromine (C-Br) and the highly stable carbon-fluorine (C-F) bonds. Microorganisms have evolved various dehalogenation strategies to utilize halogenated compounds as substrates. enviro.wikiresearchgate.net

    Reductive dehalogenation is a significant pathway, especially under anaerobic conditions, where the halogenated compound is used as an electron acceptor. enviro.wikiepa.gov In this process, the halogen is removed and replaced by a hydrogen atom. Given the presence of two different halogens, it is likely that the weaker C-Br bond would be cleaved preferentially over the stronger C-F bond.

    Under aerobic conditions, oxidative degradation is more common. oup.com Bacteria can utilize oxygenases to initiate the breakdown of the alkane chain, which can lead to the eventual removal of the halogen substituents. researchgate.net

    Enzymatic Defluorination Processes

    Enzymatic defluorination is a rare but crucial biological process for the degradation of organofluorine compounds. acs.org The extreme strength of the C-F bond makes this a challenging catalytic step for enzymes. nih.gov

    Fluoroacetate (B1212596) dehalogenases are one class of enzymes capable of cleaving the C-F bond. acs.org The mechanism typically involves a nucleophilic attack by an aspartate residue in the enzyme's active site on the carbon atom bearing the fluorine, leading to the formation of an ester intermediate and the release of a fluoride (B91410) ion. nih.govacs.org This process requires a specialized "halide pocket" within the enzyme structure that is finely tuned to stabilize the small fluoride ion. nih.govacs.org

    Other enzymatic systems, such as metalloenzymes, can also mediate defluorination. utsa.edu For instance, certain heme-containing proteins can catalyze the cleavage of C-F bonds, although this is often a side reaction to their primary metabolic function. utsa.edu Hydrolytic dehalogenases represent another pathway, where the C-F bond is cleaved through the addition of a water molecule, a reaction often limited to monofluorinated compounds. acs.org

    Table 2: Key Enzyme Classes in Dehalogenation

    Enzyme Class Typical Reaction Condition Mechanism of Action Relevance to this compound
    Haloalkane Dehalogenase Aerobic/Anaerobic Hydrolytic cleavage of carbon-halogen bond. Potential for C-Br bond cleavage.
    Fluoroacetate Dehalogenase Aerobic Nucleophilic substitution (SN2) to cleave C-F bond. nih.gov Key enzyme type for cleaving the C-F bond.
    Oxygenases Aerobic Incorporation of oxygen into the alkane chain, initiating degradation. researchgate.net Initial step in aerobic degradation of the hexane backbone.
    Reductive Dehalogenases Anaerobic Halogen atom is replaced by a hydrogen atom. epa.gov Likely pathway for C-Br and potentially C-F bond cleavage under anaerobic conditions.

    Microbial Consortia and Bioremediation Potential

    The complete degradation of complex pollutants like this compound often requires the synergistic action of multiple microbial species, known as a microbial consortium. researchgate.netresearchgate.net A single microbial strain may only be able to perform one step of the degradation pathway, such as the initial de-bromination, while another species carries out the subsequent defluorination or degradation of the hydrocarbon backbone. mdpi.com

    Synthetic microbial consortia, constructed with specific strains known for their degradative capabilities, have shown significant promise for bioremediation. tandfonline.commdpi.combrieflands.com For example, a consortium could combine a bacterium efficient at reductive de-bromination with another that possesses powerful defluorinating enzymes. Such consortia can exhibit enhanced degradation rates and greater resilience to environmental stressors compared to single-strain cultures. researchgate.netresearchgate.net

    The bioremediation potential of sites contaminated with this compound could be harnessed by stimulating the native microbial populations (biostimulation) or by introducing specialized microbial consortia (bioaugmentation). tandfonline.com Bacteria from genera such as Pseudomonas, Rhodococcus, and Delftia are known for their ability to degrade halogenated compounds and would be key candidates for such bioremediation strategies. acs.org

    Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis)

    In addition to biological processes, this compound can be degraded by abiotic environmental factors, primarily hydrolysis and photolysis. ohsu.edu

    Hydrolysis is a chemical reaction with water that can result in the replacement of a halogen atom with a hydroxyl (-OH) group. The C-Br bond in this compound is significantly more susceptible to hydrolysis than the C-F bond. The rate of hydrolysis is dependent on environmental conditions such as pH and temperature. Under neutral pH conditions, the hydrolysis of alkyl bromides is generally slow but can be a relevant degradation pathway over long periods.

    Photolysis involves the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun. researchgate.net Direct photolysis of this compound may occur if the molecule absorbs light at wavelengths present in sunlight, leading to the cleavage of the carbon-halogen bonds. The C-Br bond, being weaker, is more likely to be broken by photolysis than the C-F bond. Indirect photolysis can also occur, where other substances in the environment absorb light and produce reactive species (like hydroxyl radicals) that then attack the this compound molecule. alberta.ca This is considered the primary atmospheric degradation pathway for alkanes. canada.caalberta.ca

    Assessment of Environmental Persistence and Bioaccumulation Potential

    The environmental persistence of this compound is influenced by the competing factors of its relatively stable C-F bond and its more reactive C-Br bond and alkane structure. Halogenated alkanes, particularly short-chain chlorinated alkanes, have been identified as persistent organic pollutants. nih.govcanada.cacanada.ca

    The bioaccumulation potential of a substance refers to its ability to accumulate in the tissues of living organisms. This is often estimated using the octanol-water partition coefficient (Kow). While specific experimental data for this compound is limited, assessments of similar short- and medium-chain chlorinated and brominated alkanes suggest a low to moderate potential for bioaccumulation. canada.caindustrialchemicals.gov.au For example, risk assessments for short-chain chlorinated paraffins indicate they meet criteria for bioaccumulation potential, but similar assessments for other halogenated alkanes like 1-bromopropane (B46711) suggest it is not expected to bioaccumulate. The linear hexane structure of this compound suggests it would be metabolized and eliminated more readily than more complex or highly branched structures, thus limiting its potential to build up in the food chain.

    Future Research Directions and Emerging Paradigms for 1 Bromo 6 Fluorohexane

    Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Photocatalysis)

    Future research is increasingly focused on developing more efficient, selective, and sustainable methods for the synthesis of 1-bromo-6-fluorohexane and its derivatives. Two prominent areas are flow chemistry and photocatalysis.

    Flow Chemistry: Industrial production of this compound may already involve continuous flow processes to improve efficiency and yield. Future research will likely focus on optimizing these processes, designing microreactors that allow for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher purity products, reduced waste, and safer handling of reactive intermediates.

    Photocatalysis: Visible-light photoredox catalysis is an emerging paradigm in organic synthesis that relies on the ability of metal complexes or organic dyes to initiate single-electron-transfer (SET) processes upon photoexcitation. acs.org This approach offers a green alternative to traditional methods that often require harsh conditions or toxic reagents. Future research could explore the photocatalytic synthesis of this compound or its use in photocatalyzed reactions, such as Atom Transfer Radical Addition (ATRA) to alkenes. beilstein-journals.org For instance, copper-based photocatalysts have shown promise in such transformations. beilstein-journals.org The development of photocatalytic systems for dehalogenation or functionalization of haloalkanes is an active area of research. organic-chemistry.org

    Methodology Traditional Batch Synthesis Flow Chemistry Photocatalysis
    Principle Reactions carried out in a single vessel.Continuous stream of reactants passed through a reactor. Use of light to activate a catalyst for chemical transformation. acs.orgwikipedia.org
    Advantages Well-established, suitable for small-scale lab synthesis.Enhanced heat/mass transfer, improved safety, scalability, higher yields. Mild reaction conditions, high selectivity, use of renewable energy (light), green approach. acs.org
    Potential for this compound Standard lab preparation. Optimized industrial production, synthesis of derivatives with high purity. Green synthesis routes, novel C-H functionalization reactions, ATRA reactions. beilstein-journals.orgacs.org
    Challenges Scalability issues, potential for thermal runaway, side reactions.Initial setup cost, potential for clogging.Catalyst cost and stability, quantum yield optimization.

    Advanced Mechanistic Studies using Ultrafast Spectroscopy

    Understanding the precise mechanisms of reactions involving this compound is crucial for optimizing existing transformations and designing new ones. Ultrafast spectroscopy, which operates on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales, is a powerful tool for observing the transient species and transition states that govern chemical reactions. pharmascholars.com

    Future research will likely employ techniques like ultrafast transient absorption spectroscopy to directly monitor the photochemical dynamics of this compound. aip.org This is particularly relevant for understanding the mechanisms of the photocatalytic reactions discussed previously. annualreviews.org By exciting the photocatalyst and probing the subsequent steps, researchers can elucidate the kinetics of electron transfer, the formation of radical intermediates, and the bond-breaking and bond-forming processes that occur on incredibly short timescales. pharmascholars.comresearchgate.net Such studies can reveal intricate details about how the fluorine and bromine atoms influence the excited-state properties and reactivity of the molecule.

    Ultrafast Technique Information Gained Relevance to this compound
    Transient Absorption Spectroscopy Tracks the formation and decay of excited states and transient intermediates. aip.orgElucidating photocatalytic mechanisms, studying photodissociation dynamics (C-Br bond cleavage).
    Time-Resolved Infrared (TRIR) Spectroscopy Monitors changes in vibrational frequencies to identify structures of short-lived species. aip.orgCharacterizing radical intermediates and transition states in substitution or elimination reactions.
    Femtosecond Stimulated Raman Spectroscopy (FSRS) Provides high-resolution vibrational spectra of molecules in electronically excited states.Understanding how molecular structure changes upon photoexcitation.
    Time-Resolved Photoelectron Spectroscopy (TRPES) Probes the evolution of electronic states during a chemical reaction. aip.orgMapping the electronic dynamics following photoexcitation, understanding electron transfer processes.

    Predictive Modeling for Reactivity and Selectivity

    Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. For this compound, methods like Density Functional Theory (DFT) can provide deep insights into its reactivity and selectivity. Future research will leverage advanced computational models to:

    Quantify Reactivity: Calculate the energies of frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic or electrophilic attack.

    Model Reaction Pathways: Map potential energy surfaces for reactions like nucleophilic substitution (SN2) and elimination (E2) to determine activation barriers and predict the most favorable pathways.

    Elucidate Substituent Effects: Model how the electron-withdrawing inductive effect of the fluorine atom influences the polarity and reactivity of the C-Br bond. Computational studies can quantify these effects by analyzing transition-state geometries and charge distributions.

    Predict Selectivity: In reactions with multiple possible outcomes, such as functionalization at different C-H bonds, predictive models can help design catalysts that favor a specific product. wisc.edu

    Parameter/Property Modeled Computational Method Predicted Outcome/Insight
    Molecular Geometry & Conformations Energy MinimizationMost stable 3D structure, bond lengths, and angles.
    Charge Distribution Natural Bond Orbital (NBO) AnalysisPartial atomic charges, understanding bond polarity (e.g., C-F, C-Br).
    Reaction Mechanisms Transition State Searching (e.g., QST2/3)Geometry of transition states, activation energies, reaction kinetics.
    Spectroscopic Properties Time-Dependent DFT (TD-DFT)Prediction of UV-Vis, IR, and NMR spectra to aid in characterization.
    Selectivity (Regio/Stereo) Steric and Electronic Parameter CalculationRationalizing and predicting the outcome of complex reactions. wisc.edu

    Expanding Applications in Green Chemistry and Sustainable Synthesis

    The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research on this compound is poised to contribute to this goal. The compound's bifunctional nature allows it to be a versatile building block, potentially streamlining synthetic sequences and improving atom economy by reducing the number of required steps. chemimpex.com

    Emerging applications in sustainable synthesis include:

    Use in Greener Solvents: Investigating the solubility and reactivity of this compound in environmentally benign solvents. solubilityofthings.com

    Catalyst Development: Using this compound as a substrate to develop new catalytic systems that operate under milder, more energy-efficient conditions, such as the photocatalytic methods mentioned earlier. beilstein-journals.orgorganic-chemistry.org

    Designing for Degradation: While fluorinated compounds can be persistent, research can focus on designing molecules derived from this compound that retain their desired function but are more susceptible to environmental degradation. solubilityofthings.com

    Green Chemistry Principle Application with this compound
    Waste Prevention Use as a building block to design more efficient, shorter synthetic routes with fewer steps. chemimpex.com
    Atom Economy Development of addition reactions (e.g., ATRA) that incorporate most of the atoms into the final product. beilstein-journals.org
    Less Hazardous Chemical Syntheses Moving from traditional methods to milder photocatalytic pathways to reduce the need for harsh reagents. acs.org
    Design for Energy Efficiency Employing light-driven photocatalysis at ambient temperature instead of heat-driven reactions. acs.org
    Use of Renewable Feedstocks While not directly from a renewable feedstock, using it in highly efficient syntheses minimizes fossil fuel consumption.
    Catalysis Serving as a key substrate for the development and testing of new, highly efficient catalysts. wisc.edu

    Interdisciplinary Research with Biological and Materials Sciences

    The unique properties imparted by the fluorine atom mean that this compound will continue to be a valuable tool in interdisciplinary research, bridging organic chemistry with biological and materials sciences.

    Biological Sciences: The introduction of fluorine can enhance the metabolic stability and bioactivity of drug molecules. chemimpex.com Future research will continue to use this compound as a precursor for:

    Pharmaceuticals: Synthesizing novel drug candidates where the fluorohexyl group can act as a lipophilic tail or a specific binding element. chemimpex.com

    Agrochemicals: Developing more effective and targeted insecticides and herbicides. chemimpex.com

    Chemical Probes: Building molecules for studying biological processes, such as synthons for Positron Emission Tomography (PET) ligands. researchgate.net

    Materials Science: The compound is a building block for creating specialized materials. chemimpex.com Future directions include:

    Polymer Synthesis: Incorporating this compound into polymer chains to create fluorinated polymers with enhanced thermal stability, chemical resistance, and specific surface properties (hydrophobicity).

    Fluorinated Surfactants: Synthesizing novel surfactants for applications in coatings, detergents, and fire-fighting foams, where the fluoroalkyl chain provides unique surface activity.

    Functional Surfaces: Using it as a starting material to modify surfaces, creating water-repellent or low-friction coatings.

    Interdisciplinary Field Specific Application Area Role of this compound
    Medicinal Chemistry Drug DiscoveryPrecursor for bioactive molecules with enhanced stability and efficacy. chemimpex.com
    Agrochemistry Pesticide/Herbicide DevelopmentBuilding block for next-generation agrochemicals. chemimpex.com
    Medical Imaging PET Ligand SynthesisSynthon for creating probes to visualize biological targets in vivo. researchgate.net
    Polymer Science Specialty PolymersMonomer or functionalizing agent to create fluoropolymers with unique properties.
    Surface Science Coatings and SurfactantsPrecursor for molecules that modify surface tension and energy.
    Nanotechnology Nanomaterial FunctionalizationPotential for modifying the surface of nanoparticles (e.g., perovskites). researchgate.net

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for 1-Bromo-6-fluorohexane, and how do reaction conditions influence yield?

    • Methodological Answer : The compound is typically synthesized via nucleophilic substitution (e.g., bromide displacement on 1,6-difluorohexane) or radical bromination of 6-fluorohexene. Reaction conditions such as temperature (60–80°C for SN2 mechanisms), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., AlBr₃ for Friedel-Crafts alkylation) significantly impact yield. Lower temperatures favor selectivity for the terminal bromide, while excess HBr may reduce fluorination side reactions. Characterization via GC-MS and NMR is critical to confirm purity .

    Q. Which spectroscopic techniques are most effective for characterizing this compound?

    • Methodological Answer :

    • ¹⁹F NMR : Identifies fluorine environment (δ ~ -120 ppm for terminal -CF₂Br).
    • ¹H NMR : Splitting patterns distinguish adjacent CH₂ groups (e.g., triplet for CH₂Br, quartet for CH₂F).
    • GC-MS : Confirms molecular ion peak at m/z 183.06 (C₆H₁₂BrF⁺) and fragmentation patterns.
    • IR Spectroscopy : Detects C-Br (500–600 cm⁻¹) and C-F (1000–1100 cm⁻¹) stretches. Cross-referencing with PubChem or DSSTox databases ensures accuracy .

    Q. What safety protocols are essential when handling this compound?

    • Methodological Answer :

    • Ventilation : Use fume hoods to avoid inhalation (risk of respiratory irritation).
    • PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
    • First Aid : Immediate washing with soap/water for skin exposure; artificial respiration if inhaled .
    • Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

    Advanced Research Questions

    Q. How does the electronic effect of the fluorine substituent influence the reactivity of this compound in nucleophilic substitutions?

    • Methodological Answer : The fluorine atom exerts a strong inductive electron-withdrawing effect, polarizing the C-Br bond and accelerating SN2 reactions. However, steric hindrance from the bulky fluoroalkyl chain may reduce reactivity in bulky nucleophiles (e.g., tert-butoxide). Computational studies (DFT) can quantify these effects by analyzing transition-state geometries and charge distribution .

    Q. What strategies resolve contradictions in reported reaction kinetics for this compound?

    • Methodological Answer :

    • Replication : Standardize solvent purity, temperature control, and reactant ratios.
    • Cross-Validation : Compare kinetic data from UV-Vis (halide release) and GC-MS (product formation).
    • Computational Modeling : Use tools like Gaussian or ORCA to simulate reaction pathways and identify discrepancies between theoretical and experimental activation energies .

    Q. How can computational modeling predict the stability and degradation pathways of this compound under varying conditions?

    • Methodological Answer :

    • Molecular Dynamics (MD) : Simulate thermal degradation (e.g., β-elimination of HBr) at elevated temperatures.
    • QSPR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with hydrolysis rates in aqueous media.
    • Database Mining : Leverage EPA DSSTox or Reaxys to identify analogous bromofluorocarbons and extrapolate degradation trends .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.